molecular formula C18H17NO3 B13707047 3-[7-(Benzyloxy)-3-indolyl]propanoic Acid

3-[7-(Benzyloxy)-3-indolyl]propanoic Acid

Cat. No.: B13707047
M. Wt: 295.3 g/mol
InChI Key: GCCQZEOCTLSWKG-UHFFFAOYSA-N
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Description

3-[7-(Benzyloxy)-3-indolyl]propanoic Acid is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. These compounds contain a carboxylic acid chain linked to an indole ring. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research .

Preparation Methods

The synthesis of 3-[7-(Benzyloxy)-3-indolyl]propanoic Acid typically involves several steps, starting from commercially available precursors. One common method involves the protection of the indole nitrogen, followed by the introduction of the benzyloxy group. The final step usually involves the formation of the propanoic acid side chain. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

3-[7-(Benzyloxy)-3-indolyl]propanoic Acid can undergo various chemical reactions, including:

Scientific Research Applications

3-[7-(Benzyloxy)-3-indolyl]propanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[7-(Benzyloxy)-3-indolyl]propanoic Acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammation and oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects. The compound’s indole ring structure allows it to interact with various biological targets, making it a versatile molecule in pharmacological research .

Comparison with Similar Compounds

3-[7-(Benzyloxy)-3-indolyl]propanoic Acid can be compared with other similar compounds such as:

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H17NO3/c20-17(21)10-9-14-11-19-18-15(14)7-4-8-16(18)22-12-13-5-2-1-3-6-13/h1-8,11,19H,9-10,12H2,(H,20,21)

InChI Key

GCCQZEOCTLSWKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCC(=O)O

Origin of Product

United States

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